molecular formula C16H20N2O B3165482 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one CAS No. 899912-98-2

3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one

Cat. No.: B3165482
CAS No.: 899912-98-2
M. Wt: 256.34 g/mol
InChI Key: NLIUYIKTRNXFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one ( 899912-98-2) is a high-purity chemical compound supplied for research and development purposes. This molecule features a 1,4-diazaspiro[4.6]undec-3-en-2-one core structure substituted with a 4-methylphenyl group. The spirocyclic conformation contributes significant three-dimensional rigidity, which can enhance binding specificity and selectivity towards biological targets, making it a valuable scaffold in medicinal chemistry exploration . Research Applications and Value While research on this specific compound is ongoing, its structural class is of significant interest. Diazaspirocyclic compounds have been investigated as versatile scaffolds in drug discovery, particularly for their ability to mimic ATP and serve as core structures in protein kinase inhibitors . The structural motif of the 1,4-diazaspiro[4.6]undec-3-en-2-one core is also found in compounds studied for potential antiviral applications, including against targets like the SARS-CoV-2 main protease (M pro ), highlighting the relevance of this chemotype in infectious disease research . Furthermore, derivatives with this core have been synthesized and evaluated for their potential in other therapeutic areas, underscoring its utility as a privileged structure for generating novel bioactive molecules . Handling and Safety This product is intended for research purposes only in a laboratory setting. It is not for human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Properties

IUPAC Name

3-(4-methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-6-8-13(9-7-12)14-15(19)18-16(17-14)10-4-2-3-5-11-16/h6-9H,2-5,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUYIKTRNXFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one typically involves the reaction of 4-methylphenylhydrazine with a suitable ketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the spirocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing its activity and specificity.

Comparison with Similar Compounds

Core Structural Variations: Spiro Ring Size

The spiro ring size significantly influences molecular conformation and physicochemical properties:

  • 1-(4-Methylphenyl)-1,4-diazaspiro[5.5]undecane-3,5-dione (5e) : Features a spiro[5.5] system, leading to a larger central ring compared to the spiro[4.6] core. This results in a higher melting point (183°C) and enhanced crystallinity due to reduced conformational flexibility .

Table 1: Impact of Spiro Ring Size on Properties

Compound Spiro System Melting Point (°C) Yield (%)
5e [5.5] 183 85
Target Compound (hypothetical) [4.6] N/A N/A
6q [5.5] 110 70

Substituent Effects: Functional Groups and Reactivity

Substituents on the aryl ring or spiro core modulate electronic and steric properties:

  • 6-(4-Methylphenyl)-6,9-diazaspiro[4.5]decane-8,10-dione (5b) : The 4-methylphenyl group enhances electron density, improving alkylation yields (60–85%) compared to methoxy or unsubstituted analogs .
  • 2-{[3-(4-Bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}acetamide () : Bromine substitution increases molecular weight (484.456 Da) and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Table 2: Substituent Impact on Key Parameters

Compound Substituent Molecular Weight (Da) Key Functional Group
Target Compound 4-Methylphenyl ~325 (estimated) Enone
8e 4-Methylphenyl 297.28 Cyanoacetamide
2,4-Dichlorophenyl 445.4 Thione

Spectral and Analytical Data

  • IR Spectroscopy : Absence of NH bands (~3100 cm⁻¹) in alkylated derivatives (e.g., 6a, 6q) confirms N-substitution, while carbonyl stretches (1673–1752 cm⁻¹) are consistent across analogs .
  • NMR Spectroscopy : The 4-methylphenyl group in 5e and 8e produces distinct aromatic proton signals (δ 6.92–7.30 ppm) and methyl resonances (δ 1.92 ppm) .

Q & A

Basic Research: What are the optimal synthetic routes for 3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation, spiro-ring formation, and functional group modifications. Key steps may include:

  • Cyclocondensation : Reacting a substituted phenyl precursor with a diazepine intermediate under anhydrous conditions.
  • Spiro-Ring Formation : Using catalysts like triethylamine (TEA) in dry methanol to promote spirocyclic closure, monitored via thin-layer chromatography (TLC) .
  • Yield Optimization : High-throughput screening or continuous flow chemistry can enhance efficiency. Solvent choice (e.g., N,N-dimethylformamide) and temperature control (25–80°C) are critical for reducing side reactions .

Basic Research: How can X-ray crystallography and computational tools resolve the structural ambiguities of this compound?

Methodological Answer:

  • Crystallographic Refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution data to resolve bond-length discrepancies and torsional angles. SHELXPRO interfaces with macromolecular datasets for validation .
  • Graphical Representation : ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, aiding in distinguishing disorder in the spirocyclic core .
  • Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s formalism) to classify intermolecular interactions, which is critical for understanding packing motifs .

Advanced Research: How can hydrogen-bonding patterns in crystalline forms influence the compound’s stability and solubility?

Methodological Answer:

  • Graph Set Theory : Categorize hydrogen bonds (e.g., D , R , C motifs) using crystallographic data. For example, a D(2)²₂ motif might indicate dimeric stabilization, improving thermal stability .
  • Solubility Prediction : Correlate hydrogen-bond acceptor/donor counts (from Mercury Crystallography Suite ) with experimental solubility in polar solvents. A higher acceptor count (e.g., >4) often reduces solubility in aqueous media .

Advanced Research: What computational strategies predict the compound’s bioactivity against enzymatic targets?

Methodological Answer:

  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for target binding .
  • Molecular Docking : Employ AutoDock Vina to simulate interactions with enzymes (e.g., kinases). Focus on the spirocyclic moiety’s conformational flexibility to assess binding affinity .
  • ADMET Profiling : Predict pharmacokinetics using SwissADME , focusing on topological polar surface area (TPSA) to evaluate blood-brain barrier penetration .

Advanced Research: How to address contradictions in spectral data (NMR, MS) during structural validation?

Methodological Answer:

  • NMR Discrepancies : For split signals in 1H^1H-NMR, use variable-temperature NMR to detect conformational exchange. Compare with diazaspiro analogs (e.g., 1,4-diazaspiro[4.5]decan-2-one derivatives) to assign sp³ vs. sp² hybridization .
  • Mass Spectrometry : High-resolution MS (HRMS) can resolve isotopic patterns. For example, a m/z 410.3558 peak (M+H+^+) confirms molecular weight but requires MS/MS fragmentation to distinguish regioisomers .

Advanced Research: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Compare analogs (e.g., 3-(3-chlorophenyl) vs. 3-(4-methylphenyl) derivatives) using IC50_{50} assays. Fluorine substitution at the phenyl ring enhances metabolic stability but may reduce solubility .
  • Spiro-Ring Expansion : Modify the spiro system (e.g., [4.5] to [4.6]) to assess steric effects on target binding. Molecular dynamics simulations can quantify conformational strain .
  • Bioisosteric Replacement : Replace the thione group with carbonyl or sulfonamide groups to evaluate potency shifts in enzyme inhibition assays .

Advanced Research: How to design experiments to elucidate the compound’s mechanism of action in neuropsychological disorders?

Methodological Answer:

  • Target Identification : Use SPR (Surface Plasmon Resonance) to screen against vasopressin receptors (e.g., V1a), a target for neuropsychological therapies .
  • In Vitro Models : Employ neuronal cell lines (e.g., SH-SY5Y) to measure cAMP modulation via ELISA, linking spirocyclic structure to G-protein coupled receptor (GPCR) activity .
  • In Vivo Validation : Test in rodent models of anxiety (e.g., elevated plus maze) with pharmacokinetic profiling to correlate plasma concentrations with behavioral effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one
Reactant of Route 2
3-(4-Methylphenyl)-1,4-diazaspiro[4.6]undec-3-en-2-one

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